2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinylmethyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinemethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as chromium trioxide or oxygen in the air.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-[[[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]ethyl ester .
- 3,4-Dimethoxyphenylacetic acid .
- 4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinemethanol .
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C16H19N3O4/c1-10-6-16(21)19-14(18-10)9-17-15(20)8-11-4-5-12(22-2)13(7-11)23-3/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,19,21) |
InChI Key |
NCIDMQSIMSKZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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